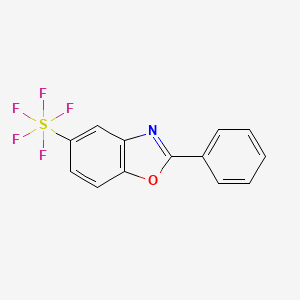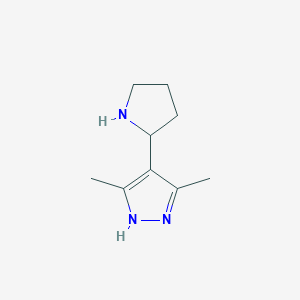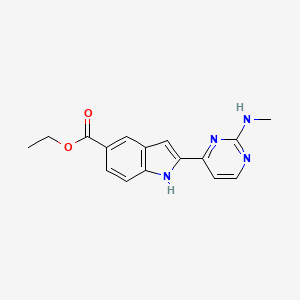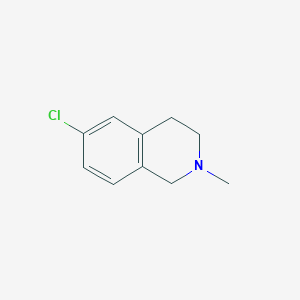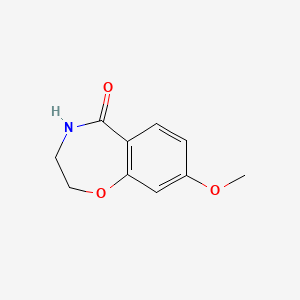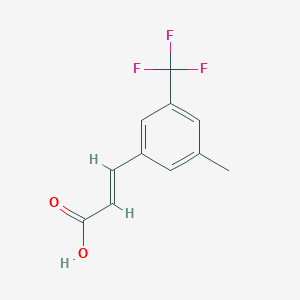![molecular formula C11H16N2O B1429613 4-[2-(Cyclopropylamino)ethoxy]aniline CAS No. 16690-29-2](/img/structure/B1429613.png)
4-[2-(Cyclopropylamino)ethoxy]aniline
Descripción general
Descripción
“4-[2-(Cyclopropylamino)ethoxy]aniline” is a compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used as a building block in chemistry .
Molecular Structure Analysis
The compound has a complex structure with one nitrogen and one oxygen in its backbone . The InChI key for the compound is JAMQGRVALBLSGM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.26 and a molecular formula of C11H16N2O . Other physical and chemical properties such as boiling point and linear structure formula are not specified .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Compounds
- Synthesis of Quinazoline Derivatives : The reaction of certain amino compounds with aniline resulted in the synthesis of new derivatives of quinazolines, which are important in various chemical processes and potential pharmaceutical applications (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
- Development of Quinoxaline Derivatives : Aniline treatments led to the formation of 2-anilino-quinoxalines, showcasing the versatility of aniline derivatives in synthesizing complex organic compounds (Ahmad, Habib, Iqbal, & Ziauddin, 1965).
- Practical Synthesis of N-Cyclopropylanilines : Demonstrating a method for the high-yield condensation of anilines, this process is significant for the production of N-cyclopropylanilines, a crucial step in various chemical syntheses (Yoshida, Umezu, Hamada, Atsumi, & Tabuchi, 2003).
Antimicrobial Activity and Biological Applications
- Antimicrobial Properties of Substituted Anilines : Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
- Cyclin-Dependent Kinase Inhibition : Certain aniline derivatives were identified as potent inhibitors of Src kinase activity, a target in cancer treatment, demonstrating the biomedical significance of these compounds (Boschelli et al., 2001).
- Synthesis of Chiral Perhydrobenzimidazole and Hexahydroquinoxaline Derivatives : Highlighting the chemical versatility, anilino derivatives were used to synthesize chiral compounds, potentially useful in pharmaceuticals and chemical industries (Zaleska & Socha, 2000).
Electrorheological and Photochemical Properties
- Electrorheological Behavior : Poly(aniline-co-O-ethoxy aniline) was studied for its electrorheological properties, indicating its potential use in various industrial applications (Clioi, Kim, & To, 1999).
- Photochemical Reactions in Solution : Research on the interactions of aniline derivatives with chloromethanes in solution provided insights into their photochemical properties, useful for various scientific applications (Boszczyk & Latowski, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(cyclopropylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQGRVALBLSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1429531.png)

